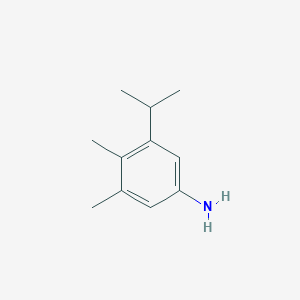

3-Isopropyl-4,5-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-5-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-7(2)11-6-10(12)5-8(3)9(11)4/h5-7H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEGSDFUJAYXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50667460 | |

| Record name | 3,4-Dimethyl-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50667460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96155-99-6 | |

| Record name | 3,4-Dimethyl-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50667460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways

Classical and Established Synthetic Routes for Anilines and their Applicability to 3-Isopropyl-4,5-dimethylaniline

Traditional methods for aniline (B41778) synthesis provide a foundational understanding for the preparation of this compound. These routes, while often robust, may require specific optimization to achieve the desired substitution pattern.

Nitration-Reduction Pathways and Optimization

A cornerstone of aromatic amine synthesis is the nitration of an aromatic precursor followed by the reduction of the nitro group. For this compound, this would conceptually begin with 1-isopropyl-2,3-dimethylbenzene. Nitration of this starting material would introduce a nitro group onto the aromatic ring. Subsequent reduction of the resulting nitro compound would yield the target aniline.

The key to this pathway lies in controlling the regioselectivity of the nitration step to favor the formation of 1-isopropyl-2,3-dimethyl-5-nitrobenzene. Optimization of reaction conditions, such as the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and reaction temperature, is crucial to maximize the yield of the desired isomer. The subsequent reduction of the nitro group is typically a high-yielding transformation, which can be accomplished using various reducing agents, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal/acid combinations like iron in acetic acid. prepchem.com

Table 1: Illustrative Conditions for Nitration-Reduction Pathway

| Step | Reagents and Conditions | Key Considerations |

| Nitration | 1-isopropyl-2,3-dimethylbenzene, HNO₃/H₂SO₄, low temperature | Control of regioselectivity to favor 5-nitro isomer. rsc.org |

| Reduction | 1-isopropyl-2,3-dimethyl-5-nitrobenzene, Fe/HCl or H₂/Pd-C | Efficient conversion of the nitro group to an amine. prepchem.com |

Alkylation and Reductive Amination Strategies

Alkylation and reductive amination offer alternative classical approaches. organic-chemistry.org Conceptually, one could envision the alkylation of an appropriately substituted aniline or the reductive amination of a corresponding ketone. For instance, the direct alkylation of 3,4-dimethylaniline (B50824) with an isopropylating agent could be explored, although controlling the position of alkylation and avoiding over-alkylation can be challenging.

Reductive amination provides a more controlled route. arkat-usa.orgorganic-chemistry.org This would involve the reaction of a ketone, such as 3-amino-5,6-dimethylacetophenone, with a suitable nitrogen source and a reducing agent. However, the synthesis of the starting ketone itself may require a multi-step sequence. A more direct, one-pot approach could involve the reaction of 3,4-dimethylnitrobenzene with 3-pentanone (B124093) and hydrogen over a platinum on carbon catalyst. google.com

Table 2: Conceptual Reductive Amination Strategies

| Starting Material | Reagents | Product | Reference |

| 3,4-dimethylnitrobenzene, 3-pentanone | H₂, Pt/C, phosphoric acid-sodium dihydrogen phosphate (B84403) buffer | N-(1-ethylpropyl)-3,4-dimethylaniline | google.com |

| Ketones, Ammonia (B1221849), Titanium(IV) isopropoxide, Sodium borohydride (B1222165) | Primary amines | organic-chemistry.org | |

| Aldehydes/Ketones, Amines, α-picoline-borane | N-alkylated amines | organic-chemistry.org |

Aromatization of Cyclohexenone Derivatives

The aromatization of substituted cyclohexenone or cyclohexanone (B45756) derivatives is a powerful method for constructing the aniline core. acs.orgrsc.org This strategy involves creating a six-membered ring with the desired substitution pattern and then inducing aromatization to form the aniline. For this compound, a potential precursor would be a cyclohexenone with isopropyl and methyl groups at the appropriate positions. Treatment of such a precursor with an aminating agent followed by an oxidation or dehydrogenation step would lead to the aromatic amine.

Various catalytic systems, often employing palladium on carbon (Pd/C), can facilitate this dehydrogenative aromatization. acs.orgnih.gov The conversion of cyclohexanone oximes to primary anilines using a palladium-based catalyst has also been reported as an efficient method. nih.gov

Table 3: Aromatization Approaches for Aniline Synthesis

| Precursor | Catalyst/Reagent | Product Type | Reference |

| Cyclohexanones | Pd/C-ethylene system | Substituted anilines | acs.org |

| Cyclohexenones and secondary amines | Au/CeO₂ | m-Phenylenediamine derivatives | acs.org |

| Cyclohexanone oximes | Pd(OH)ₓ/LDH | Primary anilines | nih.gov |

Modern and Catalytic Approaches in this compound Synthesis

Contemporary synthetic chemistry offers more sophisticated and efficient methods for the construction of highly substituted anilines, often relying on transition metal catalysis and adhering to the principles of green chemistry. slideshare.netnih.gov

Transition Metal-Catalyzed C-N Coupling Reactions (e.g., Palladium, Copper)

Palladium and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. acs.orgresearchgate.netorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst and a suitable ligand. To synthesize this compound, one could envision coupling 5-bromo-1-isopropyl-2,3-dimethylbenzene with an ammonia equivalent or a protected amine, followed by deprotection.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, and a wide variety of systems have been developed to accommodate different substrates. nih.govrsc.orgacs.orgchemrevlett.comorganic-chemistry.org These methods often offer high functional group tolerance and milder reaction conditions compared to classical approaches.

Table 4: Transition Metal-Catalyzed C-N Coupling for Aniline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Palladium(II)/norbornene | Pinacol arylborates, Amines | Structurally diverse anilines | researchgate.net |

| Copper(II) acetate | Arylboronic acids, Amines | Diarylamines and N-alkyl anilines | organic-chemistry.org |

| Copper-catalyzed cascade | N-methoxyanilines, Carbon nucleophiles | meta-Substituted anilines | acs.orgacs.org |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. slideshare.netnih.govacs.org In the context of this compound synthesis, this translates to several potential strategies.

One approach is the use of catalytic methods over stoichiometric reagents, which is inherent in the transition metal-catalyzed reactions discussed above. acs.org Another key principle is atom economy, which seeks to maximize the incorporation of all starting materials into the final product. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing solvent use and purification steps. nih.gov For example, a one-step synthesis of N-substituted anilines from nitroaromatics and ketones demonstrates a move towards more efficient and sustainable processes. google.com The use of greener solvents and catalyst systems, such as the magnesium sulfate-glacial acetic acid system for acetylation of aniline, also aligns with these principles. ijtsrd.com

Table 5: Application of Green Chemistry Principles in Aniline Synthesis

| Green Chemistry Principle | Application in Aniline Synthesis | Example | Reference |

| Waste Prevention | One-pot synthesis to reduce intermediate isolation and purification. | One-pot synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline. | google.com |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. | Catalytic hydrogenation has a higher atom economy than reductions using metal hydrides. acs.org | |

| Safer Solvents and Auxiliaries | Utilizing less hazardous and more environmentally benign solvents and catalysts. | Use of a magnesium sulfate-glacial acetic acid system for acetylation. ijtsrd.com | |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Palladium and copper-catalyzed C-N coupling reactions. researchgate.netorganic-chemistry.org |

Solvent-Free Methods

Solvent-free reactions offer a significant advantage in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of aniline derivatives, heating a mixture of reactants without a catalyst can be an effective approach. nih.gov For instance, the synthesis of 2-arylaminonicotinic acids has been successfully achieved by heating 2-chloronicotinic acid with various aromatic amines at 120°C under solvent-free conditions, yielding good to excellent results in a short time frame. nih.gov This principle can be conceptually applied to the synthesis of this compound, potentially through the reaction of a suitably substituted chloro- or bromo-aromatic precursor with an appropriate aminating agent under thermal conditions.

Another notable solvent-free approach involves the use of Brønsted acidic ionic liquids as catalysts for Friedel-Crafts reactions, which has been demonstrated in the synthesis of aniline-based triarylmethanes. rsc.org This method allows for the reaction of various anilines with aromatic aldehydes under metal- and solvent-free conditions, showcasing the potential for ionic liquids to facilitate complex organic transformations without traditional solvents. rsc.org

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comwikipedia.org Reactions with high atom economy are inherently more sustainable as they generate less waste. wikipedia.orgrsc.org

The traditional Béchamp process for aniline synthesis, for example, has a low atom economy of only 35% and produces large quantities of iron oxide sludge. rsc.org In contrast, modern catalytic methods for aniline production exhibit significantly better atom economy. For instance, the catalytic synthesis of aniline from nitrobenzene (B124822) has an atom economy of 72%, with water being the only byproduct. rsc.org

| Reaction Type | Inherent Atom Economy | Example |

| Rearrangement | 100% | Diels-Alder |

| Addition | 100% | Catalytic hydrogenation |

| Substitution | Variable | Béchamp process for aniline (35%) |

| Elimination | Low | Dehydration reactions |

This table illustrates the inherent atom economy of different reaction classes, highlighting the desirability of rearrangement and addition reactions in sustainable synthesis.

Aqueous Medium Reactions

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Significant progress has been made in developing synthetic methods for anilines in aqueous media.

An efficient copper-catalyzed synthesis of N-unprotected aniline derivatives from aryl iodides or bromides has been developed using aqueous ammonia as the nitrogen source. rsc.org This method, catalyzed by a CuI/2-carboxylic acid-quinoline-N-oxide system, demonstrates excellent functional group tolerance and selectivity. rsc.org Furthermore, the amination of arylboronic acids with hydroxylamine-O-sulfonic acid (HSA) in basic aqueous conditions provides a route to various functionalized anilines. organic-chemistry.org The electrosynthesis of anilines from arylboronic acids in aqueous ammonia has also been shown to be an efficient and selective method. organic-chemistry.org These examples underscore the feasibility of adapting synthetic strategies for this compound to aqueous reaction conditions, thereby reducing the reliance on volatile organic solvents.

Flow Chemistry Techniques for Scalable Production (Conceptual application based on general trends)

Flow chemistry has emerged as a powerful technology for the scalable and efficient synthesis of chemical compounds, offering advantages such as enhanced safety, improved reaction control, and ease of automation. nih.govrsc.org The translation of batch processes to continuous flow systems often requires minimal re-optimization and can lead to significant increases in productivity. nih.gov

For the production of anilines, flow chemistry has been successfully applied to the hydrogenation of nitroaromatic compounds. researchgate.net For example, the continuous-flow hydrogenation of nitrobenzene to aniline using a Pd/C catalyst has been demonstrated with high yields and catalyst stability over extended periods. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized product yields. researchgate.net

A multi-step synthesis in a continuous flow system can also be achieved by combining different reactor modules, enabling the telescoping of synthetic sequences that might be incompatible in a batch process. nih.gov This modularity is particularly advantageous for complex syntheses. Chemoenzymatic synthesis of anilines has also been realized in a continuous flow setup by immobilizing enzymes in a packed-bed reactor, demonstrating the potential for integrating biocatalysis into scalable production processes. acs.orgnih.gov

Conceptually, the synthesis of this compound could be adapted to a flow process. A potential starting material, such as a corresponding nitroaromatic compound, could be passed through a heated reactor packed with a hydrogenation catalyst to afford the target aniline. This would allow for a safe, efficient, and scalable production method.

Regioselectivity and Stereoselectivity in this compound Synthesis

The precise placement of the isopropyl and methyl groups on the aniline ring is crucial for defining the identity and properties of this compound. Controlling the regioselectivity of the synthetic reactions is therefore of paramount importance.

Control of Isomer Formation during Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. The directing effects of the substituents already present on the ring determine the position of the incoming electrophile. studysmarter.co.ukyoutube.com

In the synthesis of this compound, the starting material would likely be a substituted benzene (B151609) derivative. For example, if starting with 1,2-dimethylbenzene (o-xylene), the introduction of an isopropyl group via a Friedel-Crafts alkylation would be directed by the two methyl groups. Since alkyl groups are ortho- and para-directing activators, the incoming electrophile would preferentially add to the positions ortho or para to the methyl groups. youtube.com The subsequent nitration and reduction to form the aniline would also be subject to these directing effects.

The use of shape-selective catalysts, such as zeolites, can provide a high degree of regiocontrol in EAS reactions. cardiff.ac.uk Zeolites can favor the formation of the para-isomer due to the steric constraints imposed by their pore structure. cardiff.ac.uk For instance, the nitration of toluene (B28343) over certain zeolite catalysts can lead to a high para-selectivity. cardiff.ac.uk This principle could be applied to control the formation of specific isomers during the synthesis of this compound.

A study on the thianthrenation of arenes has shown remarkably high para-selectivity, which is attributed to a reversible interconversion of Wheland-type intermediates before an irreversible deprotonation. nih.gov This highlights that under certain conditions, thermodynamic control can lead to highly regioselective outcomes.

| Substituent | Directing Effect | Influence on Reactivity |

| -CH3 (Methyl) | Ortho, Para | Activating |

| -CH(CH3)2 (Isopropyl) | Ortho, Para | Activating |

| -NH2 (Amino) | Ortho, Para | Strongly Activating |

| -NO2 (Nitro) | Meta | Deactivating |

This table summarizes the directing effects and influence on reactivity of common substituents in electrophilic aromatic substitution reactions.

Stereochemical Considerations in Related Chiral Aniline Derivatives (if applicable for synthetic principles)

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant to the broader class of aniline derivatives, particularly those with stereocenters. nih.gov Chiral anilines are important structural motifs in many pharmaceuticals. nih.gov

The development of methods for the enantioselective synthesis of chiral anilines is an active area of research. One approach involves the stereospecific cross-coupling of enantioenriched alkylboronic esters with aryl hydrazines. nih.govacs.org This transition-metal-free method allows for the synthesis of ortho- and para-substituted chiral anilines with excellent enantiospecificity. nih.govacs.org

Asymmetric hydrogenation is another powerful tool for establishing stereocenters in the synthesis of chiral amines. nih.gov The use of chiral catalysts in the hydrogenation of prochiral enamines or imines can lead to the formation of one enantiomer in high excess. While not directly applicable to the synthesis of the achiral this compound, these principles are fundamental to the synthesis of structurally related chiral compounds and highlight the advanced strategies available for controlling stereochemistry in aniline synthesis. rsc.org

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions of 3-Isopropyl-4,5-dimethylaniline

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino, isopropyl, and methyl groups. nih.govnih.gov All three are ortho, para-directors. sigmaaldrich.comquora.comnih.gov In this specific substitution pattern, the positions ortho and para to the amino group are of primary interest. The position para to the amino group (C6) is already substituted with a methyl group. The positions ortho to the amino group are C2 and C6. C6 is substituted with a methyl group, leaving the C2 position as the most likely site for substitution. The directing effects of the methyl and isopropyl groups also reinforce this, directing towards the same C2 position.

Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Strong Activator (+M > -I) | Ortho, Para |

| -CH(CH₃)₂ | C3 | Weak Activator (+I) | Ortho, Para |

| -CH₃ | C4 | Weak Activator (+I) | Ortho, Para |

| -CH₃ | C5 | Weak Activator (+I) | Ortho, Para |

Anilines are highly reactive towards electrophilic halogenation, often leading to poly-substituted products without the need for a catalyst. nih.govnih.gov For this compound, the electron-rich nature of the ring suggests that it will react readily with halogens like bromine and chlorine.

The primary site of halogenation would be the C2 position, which is ortho to the strongly activating amino group and is the only unsubstituted position on the ring. However, the steric bulk of the adjacent isopropyl group at C3 could influence the rate of reaction at this position.

To control the reaction and achieve mono-halogenation, the reactivity of the amino group can be attenuated by converting it into an amide, for example, by acylation to form N-acetyl-3-isopropyl-4,5-dimethylaniline. nih.govresearchgate.net The bulky acetyl group provides steric hindrance, further directing the incoming electrophile to the less hindered positions. In this case, with all other positions substituted, halogenation would still be directed to the C2 position.

Recent methods for regioselective halogenation of unprotected anilines, such as using copper(II) halides in ionic liquids, have been developed to favor para-substitution. However, in the case of this compound, the para position is blocked.

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion (-NH₃⁺). nih.govnih.govresearchgate.net This group is strongly deactivating and a meta-director, which would significantly alter the expected reaction outcome. sigmaaldrich.com

To achieve nitration at the activated C2 position, protection of the amino group is a standard strategy. nih.gov The aniline (B41778) is first treated with acetic anhydride (B1165640) to form the corresponding acetanilide (B955). The amide is still an activating, ortho, para-director, but its activating strength is reduced, preventing over-reaction and the formation of the anilinium ion. Nitration of N-acetyl-3-isopropyl-4,5-dimethylaniline would be expected to yield the 2-nitro derivative, which can then be hydrolyzed back to 2-nitro-3-isopropyl-4,5-dimethylaniline.

Sulfonation of anilines with sulfuric acid typically proceeds through the formation of anilinium hydrogen sulfate (B86663), which upon heating, rearranges to form the corresponding aminobenzenesulfonic acid. nih.gov For this compound, this would likely result in the formation of 2-amino-3-isopropyl-4,5-dimethylbenzenesulfonic acid. The reaction often produces the thermodynamically more stable para-substituted product, but since this position is occupied, substitution at the ortho position (C2) is anticipated.

Friedel-Crafts reactions are generally unsuccessful with anilines. researchgate.net The basic amino group readily reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex. This complex deactivates the aromatic ring to such an extent that electrophilic substitution is inhibited.

To facilitate Friedel-Crafts reactions, the amino group must first be protected, typically as an amide. For this compound, this would involve the formation of N-acetyl-3-isopropyl-4,5-dimethylaniline. This protected derivative could then potentially undergo Friedel-Crafts acylation or alkylation.

However, the steric hindrance presented by the existing substituents, particularly the isopropyl group at C3 and the methyl group at C5, would significantly impact the feasibility of these reactions, especially with bulky acyl or alkyl groups. The only available position for substitution is the sterically crowded C2 position, which would likely lead to low yields or require forcing reaction conditions.

Reactions Involving the Amine Functionality of this compound

The amino group of this compound is a key site of reactivity, participating in reactions such as acylation, alkylation, and diazotization.

The primary amino group of this compound can undergo nucleophilic attack on acylating and alkylating agents.

Acylation involves the reaction with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) to form the corresponding amide. For example, reaction with acetyl chloride would yield N-(3-isopropyl-4,5-dimethylphenyl)acetamide. This reaction is often used as a protective strategy for the amino group, as discussed previously.

Alkylation with alkyl halides can introduce one or two alkyl groups to the nitrogen atom, forming secondary and tertiary amines. For instance, reaction with an alkyl halide (R-X) can produce N-alkyl-3-isopropyl-4,5-dimethylaniline and N,N-dialkyl-3-isopropyl-4,5-dimethylaniline. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Various catalytic methods have been developed to improve the selectivity of N-alkylation of anilines.

Common Reactions of the Amino Group

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride, Acetic anhydride | N-acylated aniline (Amide) |

| Alkylation | Alkyl halide | N-alkylated aniline (Secondary/Tertiary Amine) |

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The product is a diazonium salt, 3-isopropyl-4,5-dimethylbenzenediazonium chloride.

Diazonium salts are highly versatile synthetic intermediates. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents in what are known as Sandmeyer and related reactions. This provides a powerful method for introducing functional groups onto the aromatic ring that may not be possible through direct electrophilic substitution.

Potential Synthetic Transformations via Diazotization

| Reagent(s) | Product |

| CuCl | 2-Chloro-3-isopropyl-4,5-dimethylbenzene |

| CuBr | 2-Bromo-3-isopropyl-4,5-dimethylbenzene |

| CuCN | 2-Cyano-3-isopropyl-4,5-dimethylbenzene (Benzonitrile derivative) |

| KI | 2-Iodo-3-isopropyl-4,5-dimethylbenzene |

| HBF₄, heat | 2-Fluoro-3-isopropyl-4,5-dimethylbenzene |

| H₃PO₂, H₂O | Isopropyl-dimethylbenzene (Deamination) |

| H₂O, heat | 3-Isopropyl-4,5-dimethylphenol |

The steric hindrance from the ortho-isopropyl group might influence the stability and reactivity of the diazonium salt.

Condensation Reactions leading to Schiff Bases

The primary amino group of this compound readily participates in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism proceeds through a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond characteristic of a Schiff base. acs.orgjetir.org

The formation of Schiff bases from anilines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation. nih.gov For sterically hindered anilines like this compound, the reaction rate might be slower compared to less substituted anilines. However, the reaction can be facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. nih.govpleiades.online The use of specific catalysts, such as acidic ionic liquids, has been shown to be effective in the synthesis of Schiff bases from substituted anilines and ketones, achieving high yields. nih.gov For instance, the condensation of 3,4-dimethylaniline (B50824) with 3-pentanone (B124093) has been successfully catalyzed by acidic ionic liquids. nih.gov

The resulting Schiff bases are valuable intermediates in organic synthesis, serving as precursors for the synthesis of secondary amines and other heterocyclic compounds. The electronic and steric properties of the substituents on both the aniline and the carbonyl compound influence the stability and reactivity of the resulting Schiff base.

Table 1: Examples of Condensation Reactions for Schiff Base Formation

| Aniline Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dimethylaniline | 2-Hydroxy-benzaldehyde | Ethanol, reflux | Salicylidene-3,4-dimethylaniline | - | pleiades.online |

| 3,4-Dimethylaniline | 3-Pentanone | Acidic ionic liquids | N-(pentan-3-ylidene)-3,4-dimethylaniline | 92% | nih.gov |

| Aniline | Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Mild conditions | Corresponding Schiff base | Good | orientjchem.org |

| Substituted Anilines | 4-Methylformylbenzoate | - | Functionally substituted Schiff bases | - | acs.org |

Oxidation and Reduction Chemistry of this compound

The chemical behavior of this compound is significantly influenced by oxidation and reduction reactions. The electron-rich nature of the aromatic ring and the presence of the amino group make it susceptible to oxidation, leading to a variety of products. Conversely, functional groups derived from this aniline, such as imines, can be readily reduced.

Oxidative Coupling Reactions and Product Formation

The oxidation of anilines can lead to a variety of complex products through coupling reactions. The specific product formed depends on the oxidant used, the reaction conditions, and the substitution pattern on the aniline ring. A common outcome of the oxidation of primary anilines is the formation of azobenzenes. researchgate.net The mechanism of such reactions often involves the initial formation of an aniline radical cation, which can then dimerize. nih.govchemistrysteps.com

For instance, the oxidative coupling of anilines to azobenzenes has been achieved using heterogeneous manganese oxide catalysts, where surface defect sites play a key role in electron transfer and the activation of molecular oxygen. nih.gov Similarly, a self-assembled flower-like CuCo₂O₄ material has been shown to be a remarkable catalyst for the direct aerobic oxidative azo coupling of anilines. nih.gov In some cases, unsymmetrical biaryls can be formed through rhodium-catalyzed oxidative C-H/C-H cross-coupling reactions of aniline derivatives. acs.org

The steric hindrance provided by the isopropyl group and the electronic effects of the methyl groups in this compound would be expected to influence the regioselectivity of such coupling reactions. The presence of multiple alkyl substituents generally increases the electron density of the ring, which can facilitate oxidation. capes.gov.br

Table 2: Oxidative Coupling Reactions of Substituted Anilines

| Aniline Substrate | Oxidant/Catalyst | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| N,N-Disubstituted anilines | Cr-salen catalyst, Air | Cross-coupled phenols/naphthols | Air serves as an effective and selective oxidant. | nih.gov |

| Aniline derivatives | RhCl₃ | Unsymmetrical 2,2'-diaminobiaryls | Dual chelation-assisted C-H/C-H cross-coupling. | acs.org |

| Aniline | Tetrabutylammoniumbromochromate | Azobenzene | Reaction is first order in aniline, oxidant, and acid. | researchgate.net |

| Aniline | CuCo₂O₄, Aerobic conditions | Azobenzene | Cooperative effect of Cu and Co sites on the catalyst. | nih.gov |

| Aniline | NaIO₄ | Coupled phenylenediamines | Chemoselective modification of anilines. | ajrconline.orggoogle.com |

Reductive Transformations of Derived Functional Groups

Functional groups derived from this compound, particularly the imine group of Schiff bases, can be readily reduced to the corresponding secondary amines. This transformation is a cornerstone of reductive amination. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common and selective choice. wikipedia.org It is effective for the reduction of the C=N bond of the Schiff base without affecting other potentially reducible groups that might be present in the molecule. wikipedia.orglibretexts.org

The reduction can be carried out in a stepwise manner, where the Schiff base is first isolated and then reduced. orientjchem.org Alternatively, a direct or one-pot reductive amination can be performed where the aniline, carbonyl compound, and reducing agent are combined, and the imine is reduced in situ as it is formed. orientjchem.org Other reducing agents, such as sodium triacetoxyborohydride, are also highly effective for this transformation. orientjchem.org Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), is another powerful method for the reduction of imines to amines. orientjchem.org

Table 3: Reduction of Schiff Bases Derived from Anilines

| Schiff Base Substrate | Reducing Agent | Product | Key Features | Reference |

|---|---|---|---|---|

| Derived from substituted anilines | Sodium Borohydride | Secondary Amines | Convenient and selective reduction. | wikipedia.org |

| Derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Sodium Triacetoxyborohydride | Nitro Amines | Selective reduction of the imino group. | orientjchem.org |

| Derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | H₂/Pd-C | Diamino Compounds | Reduction of both imino and nitro groups. | orientjchem.org |

| Derived from nitroaniline and other amines | Sodium Borohydride with acidic activators | Benzyl derivatives | Effective reduction of azomethines. | acs.org |

Mechanistic Investigations of this compound Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves elucidating reaction pathways, identifying intermediates, and characterizing transition states through a combination of experimental and theoretical approaches.

Reaction Pathway Elucidation using Kinetic Studies and Isotope Effects

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, such as reactant concentrations, temperature, and catalysts. For reactions involving substituted anilines, the electronic and steric nature of the substituents can have a profound effect on the reaction kinetics. researchgate.netchemistrysteps.com

A powerful tool for elucidating reaction mechanisms is the kinetic isotope effect (KIE), where the rate of a reaction is compared when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). cdnsciencepub.comrsc.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. rsc.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but can still influence the reaction rate through changes in hybridization or steric environment at the transition state. cdnsciencepub.comacs.org For example, secondary α-deuterium KIEs have been used to distinguish between Sₙ1 and Sₙ2 reaction mechanisms in nucleophilic substitution reactions involving aniline nucleophiles. acs.org

Table 4: Representative Kinetic Isotope Effects in Aniline Reactions

| Reaction Type | Isotope Substitution | kH/kD Value | Implication | Reference |

|---|---|---|---|---|

| Sₙ2 reaction with benzyldimethylphenylammonium (B12820111) ion | α-deuterium | 1.086 (per α-D) | Large steric crowding in the substrate is reduced in the transition state. | acs.org |

| Sₙ2 reaction with 1-phenylethyl benzenesulphonate | Deuterated aniline nucleophile | - | Evidence for a four-center transition state. | |

| General Reactions | Primary Hydrogen/Deuterium | ~1 to 8 | Indicates C-H/N-H bond breaking in the rate-determining step. | rsc.org |

| General Reactions | Secondary Hydrogen/Deuterium | ~0.8 to 1.4 | Probes changes in hybridization or steric environment at the transition state. | cdnsciencepub.com |

Transition State Analysis and Energy Landscapes

Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the detailed study of transition states and the mapping of potential energy surfaces. Methods like Density Functional Theory (DFT) are used to calculate the geometries and energies of reactants, intermediates, transition states, and products. acs.orgchemistrysteps.com

Transition state analysis helps to identify the highest energy point along the reaction coordinate, providing a model for the structure of the species at the point of maximum energy. The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the experimentally observed reaction rate. By mapping the entire energy landscape, chemists can predict the most likely reaction pathway and understand the origins of selectivity in chemical reactions. acs.org For example, computational studies on the oxidative coupling of anilines have helped to elucidate the roles of different metal sites in a catalyst, showing how aniline and oxygen are activated at distinct sites to facilitate the reaction. nih.gov Similarly, calculations have been used to understand the transition states in amination reactions of arylboronic acids, revealing stabilizing interactions that promote the reaction. acs.org

Table 5: Computational Insights into Aniline Reaction Mechanisms

| Reaction Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Amination of arylboronic acids | DFT | Base-mediated activation of the aminating agent followed by 1,2-aryl migration. Revealed a 2-fold hydrogen bonding arrangement in the transition state. | acs.org |

| Oxidative azo coupling of anilines | DFT | Dissociation of O₂ preferentially on the Cu site and aniline on the Co site of a CuCo₂O₄ catalyst, demonstrating a cooperative effect. | nih.gov |

| Coupling of anilines with thiophene | DFT | Reactions for donor-substituted anilines proceed through a single-electron transfer mechanism. | chemistrysteps.com |

| Smiles rearrangement to form N,N-disubstituted anilines | - | A six-membered cyclic transition state is formed, stabilized by conjugation with a para-nitro group. |

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent and catalyst is paramount in directing the outcome of reactions involving substituted anilines like this compound. These factors can influence reaction rates, regioselectivity, and the activation of specific reaction pathways, such as N-alkylation, C-N cross-coupling, and C-H functionalization. While direct experimental data for this compound is limited in publicly accessible literature, valuable insights can be drawn from studies on structurally related, sterically hindered, and polysubstituted anilines.

Catalytic N-Alkylation:

The N-alkylation of anilines is a fundamental transformation. The steric hindrance around the amino group in this compound, due to the adjacent isopropyl group, can affect the reaction rate. The selection of an appropriate catalyst and solvent is crucial to overcome this hindrance. For instance, in the N-alkylation of sterically hindered anilines, ruthenium and iridium-based catalysts have shown high efficacy. The reaction often proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline.

Research on the N-alkylation of various anilines has demonstrated the significant role of the solvent. While some reactions are performed solvent-free at elevated temperatures, the use of polar aprotic solvents can facilitate the dissolution of reactants and stabilize charged intermediates.

Table 1: Analogous Catalytic N-Alkylation of Substituted Anilines

| Aniline Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,6-Diisopropylaniline | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ / Xantphos | Toluene (B28343) | 110 | N-Benzyl-2,6-diisopropylaniline | 95 |

| 2-Methyl-6-ethylaniline | 1-Butanol | [Ir(Cp*)Cl₂]₂ / K₂CO₃ | None | 100 | N-Butyl-2-methyl-6-ethylaniline | 88 |

This table presents data from studies on anilines with substitution patterns that provide insight into the potential reactivity of this compound.

Catalytic C-N Cross-Coupling Reactions:

Palladium- and copper-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig and Ullmann condensations, respectively) are powerful methods for forming aryl-nitrogen bonds. For a sterically hindered aniline like this compound, the choice of ligand on the metal catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the reductive elimination step, which can be slow for hindered substrates.

The solvent plays a multifaceted role in these reactions. Polar aprotic solvents like 1,4-dioxane, toluene, and dimethyl sulfoxide (B87167) (DMSO) are commonly used. nih.gov The solvent must solubilize the reactants, the base (often a metal alkoxide or carbonate), and the catalyst system. Furthermore, the solvent's polarity can influence the stability of intermediates in the catalytic cycle.

Table 2: Influence of Ligand and Solvent in Analogous C-N Cross-Coupling Reactions of Hindered Anilines

| Aniline Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,6-Dimethylaniline | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 92 |

| 2-Isopropylaniline | 1-Bromo-4-methoxybenzene | CuI / Phenanthroline | K₂CO₃ | DMSO | 110 | 85 |

This table showcases reaction conditions for hindered anilines, which are relevant for predicting the behavior of this compound in similar transformations.

Regioselective C-H Functionalization:

The directing effects of the amino and alkyl groups on the aniline ring can be exploited for regioselective C-H functionalization. The isopropyl and methyl groups are electron-donating and direct electrophilic attack to ortho and para positions. However, the inherent directing ability of the amino group is dominant. In the case of this compound, the 2- and 6-positions are activated. The choice of catalyst can override these innate preferences to achieve functionalization at less conventional positions. For example, some ruthenium catalysts are known to promote meta-selective C-H alkylation of aniline derivatives. bath.ac.uk

The solvent can also play a crucial role in controlling the regioselectivity. In some instances, a switch in solvent can lead to a complete change in the site of functionalization. For example, in certain acid-catalyzed alkylations of anilines, using a non-polar solvent like toluene can favor N-alkylation, while a polar protic solvent like hexafluoroisopropanol (HFIP) can promote para-C-alkylation. acs.org

Table 3: Solvent-Dependent Regioselectivity in Analogous Aniline Functionalization

| Aniline Substrate | Reagent | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Aniline | ortho-Quinone Methide | Pentafluorophenol | Toluene | N-Alkylated Product |

This table illustrates how solvent choice can dictate the reaction pathway between N-alkylation and C-alkylation for a model aniline, a principle applicable to substituted anilines.

Advanced Spectroscopic and Structural Elucidation of 3 Isopropyl 4,5 Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 3-isopropyl-4,5-dimethylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete structural picture.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer initial insights into the chemical environment of each nucleus. The chemical shifts (δ) are influenced by the electron density around the nucleus, providing clues about the connectivity and functional groups present. In deuterated solvents, residual solvent peaks can be used as secondary references for calibration. pitt.edu The chemical shifts of impurities from common laboratory solvents are also well-documented and can be identified to ensure accurate spectral interpretation. sigmaaldrich.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 6.5 - 7.5 | Multiplet | |

| NH₂ | 3.5 - 4.5 | Broad Singlet | |

| Isopropyl CH | 2.8 - 3.5 | Septet | ~7.0 |

| Aromatic CH₃ | 2.2 - 2.5 | Singlet | |

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | ~7.0 |

Note: Predicted values are based on typical ranges for similar substituted anilines and may vary based on solvent and concentration.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-isopropyl | 140 - 145 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic CH | 110 - 125 |

| Isopropyl CH | 25 - 30 |

| Aromatic CH₃ | 15 - 20 |

| Isopropyl CH₃ | 20 - 25 |

Note: Predicted values are based on typical ranges for similar substituted anilines and may vary based on solvent and concentration.

To definitively assign these resonances and establish the connectivity of the molecule, multidimensional NMR techniques are indispensable. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the isopropyl methine proton and the six equivalent isopropyl methyl protons, confirming the isopropyl group's presence and attachment. libretexts.orguvic.ca

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). libretexts.orguvic.ca Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to the carbon it is attached to, allowing for the unambiguous assignment of both ¹H and ¹³C resonances. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). youtube.comlibretexts.org HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations between the isopropyl methine proton and the aromatic carbons it is attached to, as well as the adjacent aromatic carbons. Similarly, correlations between the aromatic methyl protons and the aromatic carbons would confirm their positions on the ring. rsc.org

Dynamic NMR (DNMR) could be applicable to study the conformational dynamics of the isopropyl group in this compound. The rotation of the isopropyl group relative to the aromatic ring may be hindered, leading to different rotational conformers. unibas.itresearchgate.net At lower temperatures, the rotation might slow down on the NMR timescale, potentially leading to the observation of distinct signals for the two methyl groups of the isopropyl moiety. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for this rotation. nih.govnih.gov

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. youtube.com

For this compound (C₁₁H₁₇N), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 163.26 g/mol . nih.gov

The fragmentation of aromatic amines in MS often involves characteristic losses. miamioh.edu A common fragmentation pathway is the loss of a methyl group (CH₃•) from the isopropyl substituent, leading to a significant fragment ion at [M-15]⁺. Another potential fragmentation is the loss of the entire isopropyl group (C₃H₇•), resulting in a fragment at [M-43]⁺. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable carbocation. youtube.com

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. nih.gov This high precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula as C₁₁H₁₇N, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then their fragment ions are analyzed. wikipedia.org This two-stage process is invaluable for elucidating complex structures and confirming fragmentation pathways. nih.govnih.gov For aromatic amines, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a particularly sensitive method. sigmaaldrich.com In an MS/MS experiment on the [M]⁺ ion of this compound, one could isolate the [M-15]⁺ ion and subject it to further fragmentation to confirm its structure and the initial fragmentation step. acs.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (Nominal) | Possible Structure/Loss |

| [M]⁺ | 163 | Molecular Ion |

| [M-15]⁺ | 148 | Loss of a methyl group (•CH₃) |

| [M-43]⁺ | 120 | Loss of an isopropyl group (•C₃H₇) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ias.ac.in Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint. youtube.com

For this compound, the IR and Raman spectra would exhibit characteristic bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman |

| C=C | Aromatic Ring Stretch | 1500 - 1600 | IR, Raman |

| N-H | Scissoring | 1590 - 1650 | IR |

| C-N | Stretch | 1250 - 1350 | IR |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | IR |

The N-H stretching vibrations typically appear as two distinct bands in the IR spectrum for a primary amine. The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the aliphatic C-H stretches from the isopropyl and methyl groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring give rise to characteristic bands in the 1500-1600 cm⁻¹ region. The pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum. chemicalbook.com Therefore, the C=C stretching of the aromatic ring and the C-C bonds of the substituents would likely show strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles for this specific compound, are not publicly available.

While general principles of X-ray crystallography are well-established for determining the three-dimensional arrangement of atoms in a crystalline solid, the absence of experimental data for this compound means that a detailed analysis of its solid-state structure cannot be provided at this time. Such an analysis would typically involve the irradiation of a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This powerful technique provides definitive information on:

Molecular Conformation: The precise arrangement of the isopropyl and dimethyl substituents on the aniline (B41778) ring.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding involving the amino group and van der Waals forces, which dictate the packing of molecules in the crystal lattice.

Crystal System and Space Group: The fundamental symmetry of the crystal.

Although crystallographic data for the target compound is unavailable, studies on structurally related substituted anilines can offer insights into the expected solid-state behavior. For instance, research on other aniline derivatives often reveals the formation of hydrogen-bonded networks. wikipedia.orgnih.gov The planarity of the benzene ring and the potential for steric hindrance from the alkyl substituents are also key factors influencing the crystal packing. researchgate.net

Theoretical and Computational Studies on 3 Isopropyl 4,5 Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the structure and properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to perform geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. This optimized geometry corresponds to the most stable conformation of the molecule.

Table 1: Representative Geometric Parameters of 3-Isopropyl-4,5-dimethylaniline (Estimated from DFT Calculations on Analogous Molecules)

| Parameter | Bond/Angle | Estimated Value |

| Bond Length | C-N | ~1.40 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (isopropyl) | ~1.54 Å | |

| C-H (aromatic) | ~1.08 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-N-H | ~113° |

| H-N-H | ~110° | |

| C-C-C (aromatic) | ~118 - 121° | |

| C-C(H)-C (isopropyl) | ~112° |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. capes.gov.br These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP4), and Coupled Cluster (e.g., CCSD(T)), can provide very high accuracy for molecular properties. nih.govnorthwestern.edu However, their computational cost is significantly higher than DFT, making them more suitable for smaller molecules or for benchmarking the accuracy of less computationally intensive methods.

For a molecule like this compound, high-level ab initio calculations could be used to obtain precise values for properties like ionization potential, electron affinity, and reaction barriers. nih.gov For instance, studies on aniline (B41778) have utilized ab initio calculations to accurately determine the barrier to inversion of the amino group. capes.gov.br While detailed ab initio studies on this compound are not prevalent in existing literature, these methods represent the gold standard for high-accuracy predictions of its electronic properties.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. wolfram.comresearchgate.net Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netlibretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. thaiscience.infolibretexts.org

For this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically the aromatic ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is likely to be distributed over the aromatic ring. Based on studies of similar molecules like p-isopropylaniline, the HOMO-LUMO gap can be estimated. thaiscience.info

Table 2: Estimated Frontier Molecular Orbital Properties of this compound

| Property | Estimated Value (eV) |

| HOMO Energy | ~ -5.0 to -5.5 |

| LUMO Energy | ~ 0.0 to 0.5 |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 |

This relatively large energy gap would suggest that this compound is a moderately stable molecule.

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a system. acs.orgresearchgate.net

The presence of the isopropyl group and the amino group in this compound introduces conformational flexibility. The rotation around the C-N bond and the C-C bond connecting the isopropyl group to the aromatic ring is associated with specific energy barriers.

Conformational analysis through MD simulations or potential energy surface scans can identify the most stable conformers and the energy barriers for rotation (torsional barriers). nih.gov For the amino group, there is a barrier to rotation and a barrier to inversion (the pyramidal flipping of the nitrogen atom). capes.gov.brnih.gov For the isopropyl group, rotation around the bond connecting it to the ring will also have a specific energy profile with minima corresponding to staggered conformations and maxima for eclipsed conformations. Understanding these conformational preferences and the energy required to interconvert between them is crucial for a complete picture of the molecule's behavior. While specific torsional barrier values for this compound require dedicated computational studies, they are expected to be in the range of a few kcal/mol, similar to related aniline and isopropyl-substituted aromatic compounds.

Simulation of Intermolecular Interactions and Aggregation

The study of intermolecular interactions and aggregation of this compound at a molecular level is crucial for understanding its bulk properties and behavior in various environments. Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens for examining these phenomena. nih.govnih.gov

MD simulations can model the dynamic behavior of a collection of this compound molecules, revealing how they interact and self-associate. nih.gov These simulations track the trajectories of individual molecules over time, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. This allows for the analysis of non-covalent interactions, such as hydrogen bonding involving the amine group and van der Waals forces, which are significant in the aggregation process. gatech.edu

Key insights that can be gained from such simulations include the preferred orientation of interacting molecules and the structure of aggregates. For instance, simulations can elucidate whether aggregation is driven by π-π stacking of the aromatic rings or by hydrogen bonding between the amino groups of neighboring molecules. acs.org The presence of the isopropyl and dimethyl substituents on the aniline ring introduces steric hindrance and alters the electron distribution, which in turn influences the geometry and strength of these interactions compared to unsubstituted aniline.

The aggregation propensity of small organic molecules can be predicted with a high success rate using MD simulations in explicit solvent. nih.govnih.gov These physics-based methods offer a complementary approach to chemoinformatics-based filters for assessing self-association. nih.gov For this compound, simulations could quantify the degree of aggregation by calculating radial distribution functions, which describe the probability of finding a molecule at a certain distance from another.

Below is a hypothetical data table illustrating the kind of results that could be obtained from MD simulations to study the aggregation of this compound.

| Simulation Parameter | Value | Description |

| Number of Molecules | 100 | The quantity of this compound molecules in the simulation box. |

| Solvent | Water (Explicit) | The solvent environment used in the simulation. |

| Simulation Time | 100 ns | The duration over which the molecular interactions are simulated. |

| Temperature | 298 K | The temperature at which the simulation is conducted. |

| Pressure | 1 atm | The pressure at which the simulation is conducted. |

| Primary Interaction Driving Aggregation | π-π Stacking | The dominant non-covalent interaction leading to molecular aggregation. |

| Average Aggregate Size | 4-6 Molecules | The typical number of molecules found in an aggregate during the simulation. |

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. nih.gov DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. acs.orgacs.org This provides a comprehensive understanding of the reaction pathway and its energetic feasibility.

The energy landscape of a reaction provides a visual representation of the energy changes that occur as reactants are converted to products. By calculating the energies of all stationary points on the potential energy surface, a detailed reaction profile can be constructed. This profile shows the energy barriers that must be overcome for the reaction to proceed and the relative stability of any intermediates formed along the way. researchgate.net

For instance, in a hypothetical reaction of this compound, DFT calculations could be used to compare different possible reaction pathways and determine the most favorable one based on the calculated energy barriers. nih.gov

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. nih.gov The structure of the transition state provides vital information about the geometry of the reacting molecules at the point of maximum energy, offering insights into bond-breaking and bond-forming processes.

Computational methods allow for the precise location and characterization of transition state structures. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Once the transition states are characterized, the entire reaction pathway can be predicted by connecting the reactants, intermediates, and products through these transition states. This intrinsic reaction coordinate (IRC) calculation confirms that the identified transition state correctly links the desired reactant and product states.

The following table provides a hypothetical example of data that could be generated from a DFT study on a reaction involving this compound, detailing the energies of the species involved in the reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting materials of the reaction. |

| Intermediate 1 | -5.2 | A transient species formed during the reaction. |

| Transition State 1 | +15.8 | The energy barrier to be overcome to form Intermediate 1. |

| Intermediate 2 | -2.1 | Another transient species formed along the reaction pathway. |

| Transition State 2 | +22.5 | The energy barrier for the rate-determining step of the reaction. |

| Products | -12.7 | The final products of the reaction. |

Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. ucsb.edunih.gov Computational models can account for these solvent effects in several ways.

One approach is the use of explicit solvent models, where a number of solvent molecules are included directly in the calculation along with the solute. ucsb.edu This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally expensive. researchgate.net

A more common approach is the use of implicit solvent models, also known as continuum models. ucsb.edu In these models, the solvent is represented as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this dielectric medium, and the interactions between the solute and the solvent are calculated based on the polarization of the medium. researchgate.net This method is less computationally demanding and often provides a good approximation of the bulk solvent effects. ucsb.edu

For a molecule like this compound, modeling solvent effects is crucial for accurately predicting its reactivity in solution. The choice of the solvent model will depend on the specific reaction being studied and the level of accuracy required. For reactions where specific hydrogen bonding with the solvent is expected to play a key role, an explicit or a hybrid explicit-implicit solvent model might be necessary. nih.gov

Derivatization Strategies and Functional Material Precursors

Synthesis of Substituted Derivatives with Tailored Chemical Properties

The reactivity of 3-isopropyl-4,5-dimethylaniline is primarily governed by the nucleophilic amino group and the activated aromatic ring. Substituents can be introduced at the nitrogen atom or on the aromatic ring to fine-tune the molecule's electronic and steric properties.

The amino group of this compound can be readily functionalized through reactions such as acylation and alkylation.

N-Acylation: Primary aromatic amines, including sterically hindered ones, undergo N-acetylation when treated with acetylating agents like acetic anhydride (B1165640) or acetyl chloride. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. nih.govchemspider.com The resulting N-acetyl derivative, N-(3-isopropyl-4,5-dimethylphenyl)acetamide, would exhibit altered solubility and reactivity. The acetyl group is known to be a protecting group for the amine functionality, reducing its activating effect on the aromatic ring during subsequent electrophilic substitution reactions. google.com

N-Alkylation: The synthesis of N-alkylated anilines can be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. sigmaaldrich.com Selective N-monoalkylation of anilines can be achieved using alkyl halides in the presence of a non-nucleophilic base like triethylamine. sigmaaldrich.comyakhak.org For a sterically hindered aniline (B41778) such as this compound, the reaction rate would be slower compared to less substituted anilines. Another approach involves the reaction with alcohols, catalyzed by transition metals, which is considered a greener alternative. researchgate.net A patent describes the synthesis of N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline by reacting 3,4,5-trimethylaniline (B161109) with ethylene (B1197577) oxide, suggesting a similar reaction could be applied to this compound. google.com

Table 1: General Conditions for N-Substitution of Anilines

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Acetylation | Acetic anhydride or acetyl chloride, often with a base (e.g., pyridine). | N-Arylacetamide | nih.govchemspider.com |

| N-Alkylation | Alkyl halides with a base (e.g., triethylamine) in a solvent like methanol (B129727) or ethanol. | N-Alkyl or N,N-Dialkyl aniline | sigmaaldrich.comyakhak.org |

| N-Hydroxy-ethylation | Ethylene oxide, in a pressure vessel at elevated temperatures. | N,N-bis(2-hydroxyethyl) aniline | google.com |

This table presents generalized conditions for aniline derivatives. Specific conditions for this compound may vary.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino, isopropyl, and methyl groups. The positions for substitution are dictated by the directing effects of these groups. The amino group is a strong ortho-, para-director. In this specific molecule, the positions ortho and para to the amino group are already substituted. Therefore, electrophilic substitution is expected to occur at the remaining vacant position on the ring.

Halogenation: Direct bromination of anilines with bromine water typically leads to polysubstitution. For instance, 2,4,6-trimethylaniline (B148799) undergoes bromination to yield 3-bromo-2,4,6-trimethylaniline. sigmaaldrich.com Given the substitution pattern of this compound, monobromination would be expected at the position ortho to the amino group.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids can be problematic due to the oxidation of the amino group. researchgate.net A common strategy is to first protect the amino group by acetylation. The resulting acetanilide (B955) is then nitrated, and the acetyl group is subsequently removed by hydrolysis. For example, the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) followed by reduction is a method to produce 2,4,6-trimethylaniline, suggesting that nitration of the parent aromatic hydrocarbon corresponding to this compound could be a viable route to its nitro-derivatives. nih.gov

Sulfonation: Anilines can be sulfonated by heating with sulfuric acid. The reaction initially forms the anilinium hydrogen sulfate (B86663) salt, which then rearranges upon heating to produce the aminobenzenesulfonic acid. Recent studies have explored rearrangements of N-aryl sulfamates to para-sulfonyl anilines. researchgate.net For 3,4,5-trisubstituted anilines, sulfonation would likely occur at the remaining unsubstituted position.

Application as Monomers and Building Blocks in Polymer Chemistry

The bifunctional nature of this compound and its derivatives (containing an amino group and an aromatic ring) makes them suitable as monomers for the synthesis of various polymers.

Polyaniline (PANI) is a well-known conducting polymer typically synthesized by the oxidative polymerization of aniline. google.comnih.gov Substituted anilines can also be polymerized, leading to PANI derivatives with modified properties such as improved solubility and processability. The oxidative polymerization is commonly carried out in an acidic medium using an oxidizing agent like ammonium persulfate. nih.gov

The polymerization of sterically hindered anilines, such as those with multiple alkyl substituents, can be challenging and may result in polymers with lower molecular weights compared to unsubstituted PANI. tandfonline.com The bulky isopropyl and methyl groups in this compound would likely influence the polymerization process and the final properties of the polymer, such as its conductivity and morphology. Copolymers can also be prepared by the oxidative polymerization of a mixture of aniline and a substituted aniline, which allows for a finer tuning of the resulting material's properties.

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. They are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. nih.gov

While there is no specific literature on the use of this compound in polyimide synthesis, diamino derivatives of similarly substituted aromatic compounds are utilized. For example, 2,4,6-trimethyl-1,3-phenylenediamine is a known monomer for polyimide synthesis. tandfonline.comjocpr.comnih.gov The introduction of bulky substituents like isopropyl and methyl groups into the polyimide backbone can disrupt chain packing, leading to increased solubility and lower color intensity of the resulting films, which are desirable properties for certain applications in microelectronics and optoelectronics.

Precursors for Specialized Organic Materials

The chemical structure of this compound makes it a valuable precursor for a range of specialized organic materials.

Azo Dyes: Aromatic amines are key components in the synthesis of azo dyes. The process involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form the azo compound. unb.canih.govbiotechjournal.inrsc.orgsigmaaldrich.compsu.edu The substituents on both aromatic rings of the final azo dye determine its color and other properties. The specific substitution pattern of this compound would lead to azo dyes with unique shades and fastness properties.

Agrochemicals: Many commercial herbicides are aniline derivatives. google.com For example, N-substituted anilides have been investigated for their herbicidal activity. The synthesis of novel aniline thiourea (B124793) derivatives has also been explored for their potential as herbicides. unb.ca The unique substitution pattern of this compound could be exploited to synthesize new agrochemicals with specific biological activities.

Pharmaceuticals and Biologically Active Molecules: Substituted anilines are common structural motifs in a wide range of pharmaceuticals. For instance, they are used in the synthesis of antifungal agents. nih.govsoton.ac.uk The specific arrangement of alkyl groups on the aniline ring can influence the biological activity of the resulting compounds.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Advanced Material Applications

Chemical suppliers may categorize this compound under headings such as "Electronic Materials" or "Organic monomer of COF" (Covalent Organic Frameworks), suggesting its potential as a building block in the synthesis of functional materials. However, this classification does not substitute for peer-reviewed research that would detail its performance, properties, and the specific derivatization strategies employed.

Consequently, a detailed and scientifically robust article on the derivatization strategies and precursor applications of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific research findings. The scientific community has yet to publish in-depth studies that would provide the necessary data for a comprehensive discussion on its role in organic semiconductors, electronic materials, supramolecular assemblies, or co-crystals.